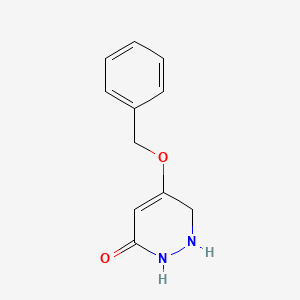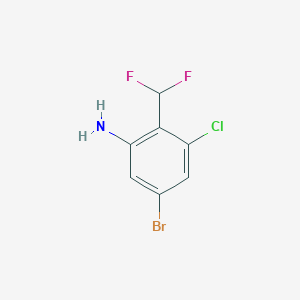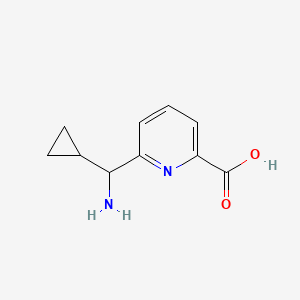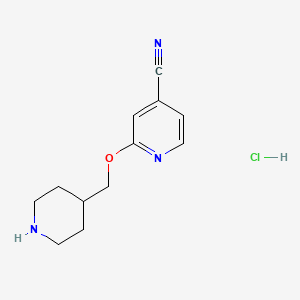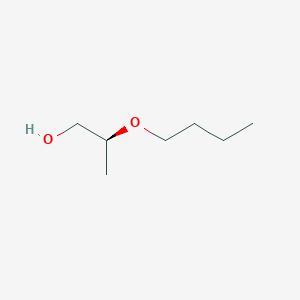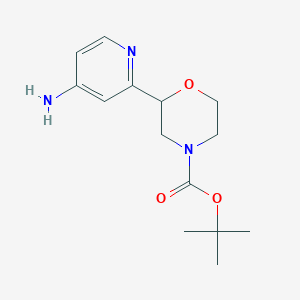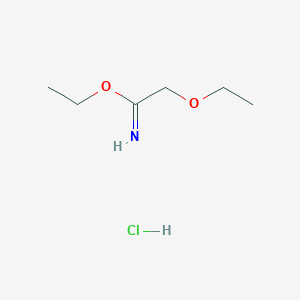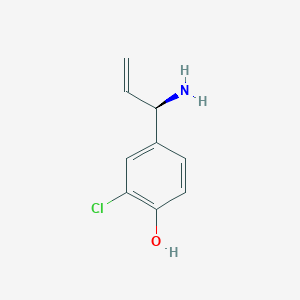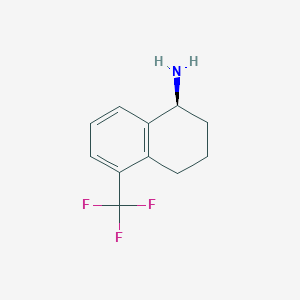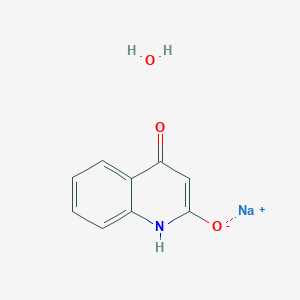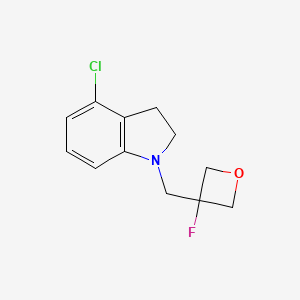
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorooxetane Moiety: The fluorooxetane moiety can be attached through a nucleophilic substitution reaction, where a suitable fluorooxetane precursor reacts with the indoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-Chloroindoline: Lacks the fluorooxetane moiety, making it less versatile in terms of chemical reactivity.
3-Fluorooxetane: Lacks the indoline core, limiting its biological activity compared to 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline.
Uniqueness
This compound is unique due to the presence of both the chloro and fluorooxetane groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H13ClFNO |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
4-chloro-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C12H13ClFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2 |
InChIキー |
IJASDKGFVHQFTF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C(=CC=C2)Cl)CC3(COC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
